5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC20117334
Molecular Formula: C22H19FN4OS
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19FN4OS |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | (5E)-5-[[1-[4-(dimethylamino)phenyl]pyrrol-2-yl]methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H19FN4OS/c1-26(2)17-9-11-18(12-10-17)27-13-3-4-19(27)14-20-21(28)25-22(29-20)24-16-7-5-15(23)6-8-16/h3-14H,1-2H3,(H,24,25,28)/b20-14+ |
| Standard InChI Key | HYFLVSPHVAORHO-XSFVSMFZSA-N |
| Isomeric SMILES | CN(C)C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3 |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3 |
Introduction
5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that integrates a thiazolidinone ring, a pyrrole moiety, and various substituents including dimethylamino and fluorophenyl groups. This compound is notable for its potential applications in medicinal chemistry and materials science due to its diverse pharmacological properties.
Chemical Formula and Molecular Weight
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Molecular Formula: C18H18N4O2S
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Molecular Weight: Not explicitly stated in the provided sources, but can be calculated based on the formula.
Structural Features
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The compound features a thiazolidinone ring, which is known for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
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It includes a pyrrole moiety linked to a 4-(dimethylamino)phenyl group, contributing to its unique pharmacological profile.
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The presence of a fluorophenyl group adds to its chemical diversity and potential biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The reaction conditions, such as temperature, reaction time, and solvent choice, are crucial for optimizing yield and purity.
Therapeutic Potential
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This compound is classified as a derivative of 5-ene-4-thiazolidinones, a group extensively studied for their therapeutic potential.
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It may interact with specific biological targets, modulating their activity and influencing cellular pathways, potentially inhibiting enzymes linked to disease processes.
Analytical Techniques for Characterization
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Nuclear Magnetic Resonance (NMR): Used to determine the molecular structure and confirm the presence of specific functional groups.
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Infrared Spectroscopy (IR): Helps identify functional groups based on their vibrational frequencies.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns, aiding in structural confirmation.
Current Research Status
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The compound's unique structure suggests potential for further modification to enhance biological activity.
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Research into similar compounds has highlighted the importance of structural modifications in optimizing therapeutic effects .
Future Directions
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Further studies are needed to fully explore the pharmacological properties and potential therapeutic applications of this compound.
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Investigations into its mechanism of action and interactions with biological targets will be crucial for developing it as a therapeutic agent.
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